Éthylamine

Vue d'ensemble

Description

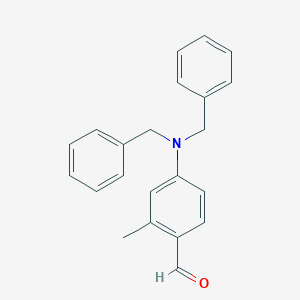

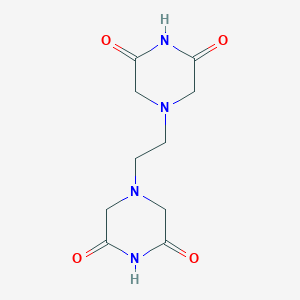

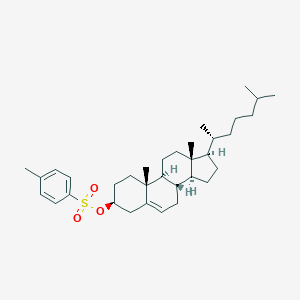

ICRF-154, également connu sous le nom de bisdioxopipérazine, est un composé appartenant à la famille des agents anticancéreux. Il est structurellement similaire au dexrazoxane et est connu pour sa capacité à inhiber la topoisomérase II, une enzyme essentielle à la réplication et à la transcription de l'ADN. Ce composé a montré un potentiel significatif dans le traitement du cancer, en particulier en combinaison avec d'autres agents anticancéreux .

Applications De Recherche Scientifique

ICRF-154 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the chemistry of bisdioxopiperazines.

Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.

Medicine: Explored as an anticancer agent, particularly in combination with other drugs.

Industry: Used in the development of new anticancer drugs and as a reference compound in quality control.

Mécanisme D'action

Target of Action

Ethyliminum, also known as ICRF-154 or 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane, primarily targets eukaryotic topoisomerase II . Topoisomerase II is an essential enzyme that controls the topological states of DNA during transcription and replication.

Mode of Action

Ethyliminum acts as a catalytic inhibitor of topoisomerase II . It interacts with the enzyme to prevent the re-ligation step of the DNA cleavage-re-ligation reaction that topoisomerase II catalyzes. This leads to the accumulation of enzyme-linked DNA double-strand breaks, thereby exerting its cytotoxic effects .

Biochemical Pathways

The inhibition of topoisomerase II by Ethyliminum affects the DNA transcription and replication pathways . The accumulation of enzyme-linked DNA double-strand breaks disrupts the normal function of these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Like other bisdioxopiperazines, it is likely to have good bioavailability due to its solubility in dichloromethane/methanol (8:2), dmso, and heated methanol .

Result of Action

The primary result of Ethyliminum’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This makes it a potent agent for the treatment of various types of cancer .

Action Environment

The efficacy and stability of Ethyliminum can be influenced by various environmental factors. For instance, the formulation of the drug can affect its activity. It has been observed that making suspensions in corn oil rather than CMC can enhance the reproducibility of its effects

Analyse Biochimique

Biochemical Properties

Ethyliminum plays a crucial role in biochemical reactions, particularly as a catalytic inhibitor of topoisomerase II . Topoisomerase II is an enzyme that plays a vital role in DNA replication and transcription, and its inhibition can lead to the prevention of cancer cell proliferation

Cellular Effects

The effects of Ethyliminum on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit topoisomerase II can lead to the disruption of DNA replication in cancer cells, thereby inhibiting their growth .

Molecular Mechanism

The molecular mechanism of Ethyliminum involves its interaction with topoisomerase II at the molecular level . It binds to this enzyme, inhibiting its function and leading to changes in gene expression. This interaction can disrupt the normal functioning of cells, particularly cancer cells, and can lead to cell death .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ICRF-154 est synthétisé par une série de réactions chimiques impliquant la formation d'anneaux bisdioxopipérazine. La synthèse commence généralement par la réaction de l'éthylènediamine avec le glyoxal pour former un intermédiaire bis-imine. Cet intermédiaire est ensuite soumis à une cyclisation en milieu acide pour former la structure bisdioxopipérazine .

Méthodes de production industrielle

La production industrielle de ICRF-154 implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

ICRF-154 subit diverses réactions chimiques, notamment :

Oxydation : ICRF-154 peut être oxydé pour former différents dérivés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner des formes réduites.

Substitution : ICRF-154 peut subir des réactions de substitution, en particulier au niveau des atomes d'azote des anneaux bisdioxopipérazine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de ICRF-154, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de recherche scientifique

ICRF-154 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des bisdioxopipérazines.

Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier la réplication et la réparation de l'ADN.

Médecine : Exploré comme agent anticancéreux, en particulier en combinaison avec d'autres médicaments.

Mécanisme d'action

ICRF-154 exerce ses effets principalement en inhibant la topoisomérase II, une enzyme qui module la conformation de l'ADN en cassant et en rejoignant les brins d'ADN. Cette inhibition conduit à l'accumulation de cassures de l'ADN, provoquant finalement la mort cellulaire. Le composé interagit avec le site catalytique de l'enzyme, l'empêchant de remplir sa fonction .

Comparaison Avec Des Composés Similaires

ICRF-154 est comparé à d'autres bisdioxopipérazines telles que :

Dexrazoxane (ICRF-187) : Connu pour ses propriétés cardioprotectrices.

Razoxane (ICRF-159) : Utilisé comme agent anticancéreux ciblant les métastases.

ICRF-193 : Autre bisdioxopipérazine avec une activité antitumorale.

ICRF-154 est unique dans son inhibition spécifique de la topoisomérase II et son potentiel pour une thérapie combinée avec d'autres agents anticancéreux. Sa similarité structurelle au dexrazoxane suggère également des effets cardioprotecteurs potentiels .

Propriétés

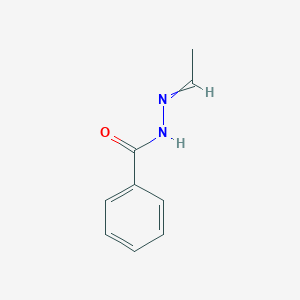

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIGNUYGOFIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164579 | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-47-4 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QML51S42CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: ICRF-154 is a catalytic inhibitor of DNA topoisomerase II (topo II). [, , , ] Unlike topo II poisons, it does not stabilize the cleavage complex but instead inhibits the enzyme's activity at a different stage in the catalytic cycle. [, , ] This inhibition disrupts DNA topology, ultimately leading to cell cycle arrest, often in the G2/M phase, and potentially triggering apoptosis. [, , ] ICRF-154 has been shown to induce differentiation in some leukemia cell lines. []

A:

- Spectroscopic Data: Detailed spectroscopic data can be found in research publications focused on its characterization. [, ]

ANone: Specific information regarding material compatibility and stability of ICRF-154 under various conditions is limited in the provided research. Further investigation into its chemical properties and degradation pathways would be necessary.

A: ICRF-154 itself is not a catalyst but a catalytic inhibitor. It targets the enzyme topoisomerase II, inhibiting its catalytic activity essential for DNA replication and cell division. [, , ] This property makes ICRF-154 and its derivatives valuable tools in cancer research and potential therapeutics. [, , , , , , , ]

A: Yes, computational studies have been used to investigate the interaction of bisdioxopiperazines, including ICRF-154, with topoisomerase II. [] These studies have shed light on the structural basis for their inhibitory activity and have guided the development of more potent analogs.

A: The linker region connecting the two dioxopiperazine rings in bisdioxopiperazines plays a significant role in their interaction with topoisomerase II. [] Studies with ICRF-154 analogs have shown that subtle modifications in this region can affect the potency and selectivity of these compounds. [, , ]

A: Research indicates that N1-acyloxymethyl derivatives of ICRF-154 are prodrugs, likely hydrolyzed in vivo to release the active ICRF-154. [] This suggests that formulation strategies for ICRF-154 could involve creating prodrugs with improved stability, solubility, or bioavailability.

ANone: Specific SHE regulations surrounding ICRF-154 would depend on the region and specific use case (research, development, etc.). General laboratory safety practices and handling guidelines for hazardous substances should always be followed.

A: ICRF-154 exhibits a relatively short half-life in mice. [] The primary route of excretion is through the intestines. [] It shows a high plasma protein binding rate. [] These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A: ICRF-154 displays potent cytotoxicity against various tumor cell lines in vitro. [, , , , , , ] In vivo, it demonstrates antitumor activity in mouse models. [, , , , , ] Further research, including clinical trials, is necessary to fully understand its therapeutic potential in humans. [, ]

A: Specific resistance mechanisms to ICRF-154 have been explored by introducing mutations in the topoisomerase II enzyme. [] The L169I mutation, in particular, confers resistance to ICRF-154. [] The potential for cross-resistance with other topoisomerase II inhibitors warrants further investigation.

A: While ICRF-154 demonstrates antitumor activity, it's important to acknowledge its potential for toxicity. [, ] Like many cancer therapies, it can cause myelosuppression and gastrointestinal side effects. [] Preclinical studies highlight the importance of carefully evaluating its safety profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)

![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)